molecular formula C15H13NO2S B14684163 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene CAS No. 35717-49-8

2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene

Cat. No.: B14684163
CAS No.: 35717-49-8
M. Wt: 271.3 g/mol
InChI Key: HEXLNVDKIYMFFY-BQYQJAHWSA-N
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Description

2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene is an organic compound characterized by the presence of a nitro group, a methylsulfanyl group, and a phenylethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene typically involves the following steps:

    Stilbene Formation: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired stilbene derivative.

    Final Assembly: The final compound is obtained by coupling the nitro and stilbene intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-withdrawing nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrostilbene: Similar structure with a nitro group and a phenylethenyl group but lacks the methylsulfanyl group.

    2-methylsulfanyl-1-nitrobenzene: Similar structure with a nitro group and a methylsulfanyl group but lacks the phenylethenyl group.

Uniqueness

2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and methylsulfanyl groups, along with the phenylethenyl moiety, allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

35717-49-8

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C15H13NO2S/c1-19-15-11-13(9-10-14(15)16(17)18)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+

InChI Key

HEXLNVDKIYMFFY-BQYQJAHWSA-N

Isomeric SMILES

CSC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CSC1=C(C=CC(=C1)C=CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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